(E)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide
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Description
(E)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C17H17N3O3S and its molecular weight is 343.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
A significant body of research is dedicated to the synthesis and characterization of derivatives of the compound . Studies have developed various derivatives through different synthetic routes, aiming to explore their chemical properties and potential biological activities. For example, the synthesis and characterization of celecoxib derivatives have been investigated for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, demonstrating the versatility of these compounds in scientific research (Ş. Küçükgüzel et al., 2013).
Antimicrobial and Antifungal Applications
Research into the antimicrobial and antifungal properties of furan and pyrazole derivatives has shown promising results. For instance, studies on naphtho[2,1-b]furan derivatives bearing a pyrazole nucleus have explored their reactions and biological evaluations, indicating potential as antimicrobial agents (A. A. El-Wahab et al., 2011). Similarly, the synthesis of new azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating thiazolo(3,2-a)benzimidazole moiety has been examined, further highlighting the compound's relevance in developing antimicrobial solutions (A. Farag et al., 2011).
Potential Anticancer Activities
The exploration of potential anticancer activities is another critical area of research. Derivatives of the compound have been synthesized and tested for their efficacy against various cancer cell lines, providing a foundation for further investigation into their use as anticancer agents. For example, the study on the synthesis, characterization, and antimicrobial activity of novel chitosan Schiff bases based on heterocyclic moieties, including the evaluation of their cytotoxicity, contributes to understanding the compound's potential in cancer research (A. Hamed et al., 2020).
Antioxidant Properties
The compound's derivatives have also been investigated for their antioxidant properties, which are crucial for various biomedical applications. The synthesis and biological evaluation of novel pyrazole derivatives as potent anti-inflammatory and antibacterial agents, with some compounds exhibiting significant antioxidant activity, indicate the potential for therapeutic applications (P. Ravula et al., 2016).
Properties
IUPAC Name |
(E)-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c21-24(22,13-9-15-6-2-1-3-7-15)19-14-16(17-8-4-12-23-17)20-11-5-10-18-20/h1-13,16,19H,14H2/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOLQYAVDJWJFE-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCC(C2=CC=CO2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(C2=CC=CO2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.